2,6-Dibromo-3-methylphenol
Overview
Description
2,6-Dibromo-3-methylphenol is an organic compound with the molecular formula C7H6Br2O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring. This compound is also known by other names such as 2,6-Dibromo-4-methylphenol and 3,5-Dibromo-4-hydroxytoluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-methylphenol typically involves the bromination of 3-methylphenol (m-cresol). One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar bromination process. In a large-scale setup, p-cresol is dissolved in chloroform and cooled to a low temperature. Bromine is then added gradually, and the reaction mixture is maintained at a specific temperature to control the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., chlorine, iodine) and conditions such as acidic or basic media.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 3-methylphenol and other phenol derivatives.
Scientific Research Applications
2,6-Dibromo-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-methylphenol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties .
Comparison with Similar Compounds
2,6-Dibromo-3-methylphenol can be compared with other dibromophenols, such as:
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
These compounds share similar structural features but differ in the position of the bromine atoms and the presence of other substituents. The unique arrangement of bromine atoms and the methyl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,6-dibromo-3-methylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYFQPUFRRBIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311557 | |
Record name | 2,6-Dibromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100477-79-0 | |
Record name | 2,6-Dibromo-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100477-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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